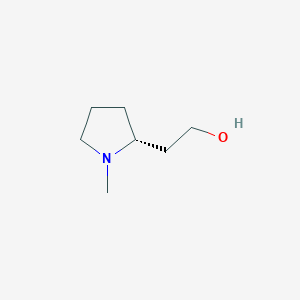

(R)-2-(1-methylpyrrolidin-2-yl)ethanol

描述

Significance of Chiral Pyrrolidine (B122466) Derivatives in Organic and Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prominent scaffold in pharmaceutical sciences and drug design. nih.gov In fact, it is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of pyrrolidine derivatives is amplified by the presence of stereogenic carbon atoms, which allows for a vast number of stereoisomers. nih.gov

In organic chemistry, chiral pyrrolidine derivatives are widely employed as organocatalysts, ligands for transition metals, and effective chiral controllers in asymmetric synthesis. nih.gov The non-essential amino acid L-proline, which contains a pyrrolidine ring with a single chiral center, is a frequently used building block for creating other chiral compounds and for catalyzing stereoselective reactions. nih.govosi.lv The ability to synthesize enantiomerically pure pyrrolidine derivatives is crucial for developing new compounds with potential pharmacological activity. osi.lvresearchgate.net Researchers have successfully synthesized various chiral pyrrolidine derivatives from starting materials like (S)-proline, demonstrating the versatility of this structural motif. osi.lv

Stereochemical Importance and Enantiomeric Purity in Biological Systems

Chirality, or the "handedness" of a molecule, is a fundamental concept in biology and medicine. youtube.com Molecules that are non-superimposable mirror images of each other are called enantiomers. libretexts.orgnih.gov While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit vastly different biological activities. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral. youtube.comlibretexts.org Consequently, only one enantiomer of a chiral drug may bind effectively to its target and produce the desired therapeutic effect, much like a specific key fits a particular lock. youtube.comlibretexts.org

The other enantiomer might be inactive, less active, or in some cases, cause undesirable or even harmful side effects. libretexts.orgnih.gov For instance, in the case of the drug albuterol, used for asthma, only one of its two enantiomers is effective. libretexts.org The active form, levalbuterol, can be synthesized in its pure form. libretexts.org The critical dependence of a compound's biological effect on its enantiomeric purity underscores the importance of stereospecific synthesis and analysis in drug development. nih.gov The certainty of potency ratios for chiral drugs is directly limited by their enantiomeric purity. nih.gov Methods to determine this purity include gas-liquid chromatography and nuclear magnetic resonance spectroscopy. libretexts.org

Overview of Research Trajectories for (R)-2-(1-Methylpyrrolidin-2-yl)ethanol and Analogues

This compound is primarily utilized in research as a chiral building block. bldpharm.com This means it serves as a starting material for the synthesis of more complex chiral molecules. Its classification as a heterocyclic building block and an alcohol within organic chemistry highlights its utility in creating diverse molecular architectures. bldpharm.com

Research into analogues of this compound has shown significant potential in medicinal chemistry. For example, a study on 1-arylmethyl pyrrolidin-2-yl ethanol (B145695) amines led to the discovery of novel antagonists for the calcium-sensing receptor, which could be relevant for treating conditions like osteoporosis. nih.gov Other research on analogues, such as pyrovalerone derivatives, has identified potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, which are targets for medications addressing cocaine abuse. drugs.ie Furthermore, studies on structurally similar chiral molecules, like (1S)-1-[(2S)-1-Methylpyrrolidin-2-yl]ethanol, have explored their effects on neurotransmitter systems, suggesting potential applications in modulating cognitive functions.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 60307-26-8 | bldpharm.comnih.gov |

| Molecular Formula | C7H15NO | bldpharm.comnih.gov |

| Molecular Weight | 129.20 g/mol | bldpharm.comcymitquimica.com |

| Appearance | Liquid, Oil | cymitquimica.com |

| Purity | 97.0% | cymitquimica.com |

Structure

3D Structure

属性

IUPAC Name |

2-[(2R)-1-methylpyrrolidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVMBPXFPFAECB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298451 | |

| Record name | (2R)-1-Methyl-2-pyrrolidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60307-26-8 | |

| Record name | (2R)-1-Methyl-2-pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60307-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-pyrrolidineethanol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060307268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-Methyl-2-pyrrolidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2-PYRROLIDINEETHANOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K70C7O5V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 2 1 Methylpyrrolidin 2 Yl Ethanol

Enantioselective Synthesis Approaches

The direct construction of the chiral center during the synthesis is the most elegant and atom-economical approach to obtaining enantiomerically pure compounds. Several strategies have been developed to achieve the enantioselective synthesis of the (R)-2-(1-methylpyrrolidin-2-yl)ethanol scaffold.

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Formation

Asymmetric catalysis is a powerful tool for the efficient synthesis of optically active compounds from prochiral precursors. bldpharm.com Various catalytic systems have been employed to construct the chiral pyrrolidine ring with high enantioselectivity.

One notable method is the intramolecular reductive amination of γ-amino ketones. For instance, iridium complexes with chiral ferrocene-based diphosphine ligands have been successfully used to catalyze the intramolecular asymmetric reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates. nih.gov This one-pot process involves the deprotection of the carbamate (B1207046) followed by a reductive cyclization, affording a range of chiral 2-substituted arylpyrrolidines in high yields and enantiomeric excesses (ee). nih.gov A gram-scale synthesis using this method has demonstrated its practical applicability, yielding the product with 94% yield and 90% ee. nih.gov

Another approach involves a domino cross-metathesis/intramolecular aza-Michael addition sequence. This method, catalyzed by chiral phosphoric acids in conjunction with a Hoveyda–Grubbs II catalyst, allows for the preparation of various 2-substituted pyrrolidines. sigmaaldrich.com The reaction of enone carbamates proceeds with good yields and high enantioselectivity, particularly for substrates leading to α,β-unsaturated aliphatic ketones, which can achieve an enantiomeric ratio (er) of up to 98/2. sigmaaldrich.com

Rhodium(II)-catalyzed C–H insertion reactions also represent a powerful strategy for the direct difunctionalization of a pyrrolidine moiety to create 2,5-disubstituted analogs with high enantio- and diastereocontrol. google.com

| Catalytic System | Reaction Type | Substrate Type | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Iridium/Chiral Ferrocene Ligand | Intramolecular Reductive Amination | 4-Oxo-4-arylbutyl Carbamates | Up to 98% | Up to 92% ee | nih.gov |

| Chiral Phosphoric Acid / Hoveyda–Grubbs II | Domino Cross Metathesis/Aza-Michael Addition | Enone Carbamates | Good | Up to 98/2 er | sigmaaldrich.com |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves the diastereoselective alkylation of amides derived from chiral auxiliaries like pseudoephedrine. sigmaaldrich.com Though widely used, pseudoephedrine is subject to regulatory restrictions. sigmaaldrich.com As an alternative, (1S,2S)- and (1R,2R)-pseudoephenamine have been introduced as practical chiral auxiliaries for asymmetric synthesis, demonstrating a broad range of utility in diastereoselective alkylation reactions. sigmaaldrich.com

Another example is the use of (R)-phenylglycinol to form chiral imines. The diastereoselective addition of Grignard reagents to these imines proceeds with high selectivity, allowing for the controlled formation of chiral substituted pyrrolidines after subsequent cyclization steps. google.com Similarly, (−)-menthyl chloroformate has been used as a chiral auxiliary electrophile to introduce functionality in a stereocontrolled manner. google.com The resulting diastereomers can be separated, often by chromatography, and the auxiliary cleaved to afford the enantiopure product. google.com

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical catalysis, operating under mild reaction conditions. nih.govgoogle.com Enzymes, particularly transaminases and reductases, have proven to be exceptionally effective for synthesizing chiral amines and alcohols. nih.gov

A prominent biocatalytic approach for synthesizing chiral 2-substituted pyrrolidines involves the use of transaminases (TAs). chemicalbook.commedchemexpress.comambeed.com These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone. chemicalbook.com In a key strategy, commercially available ω-chloroketones are converted into chiral amines by a TA, which then undergo spontaneous intramolecular cyclization to form the pyrrolidine ring. chemicalbook.commedchemexpress.com This method allows access to both (R) and (S) enantiomers by selecting the appropriate TA, achieving analytical yields up to 90% and enantiomeric excesses often exceeding 99.5%. chemicalbook.commedchemexpress.comambeed.com

Ene-reductases (ERs) are another class of enzymes used for asymmetric synthesis. They catalyze the asymmetric reduction of C=C double bonds in activated alkenes. oakwoodchemical.com For instance, the reduction of dimethyl citraconate, mesaconate, or itaconate using a library of ERs can produce either (R)- or (S)-dimethyl 2-methylsuccinate with excellent conversion and enantioselectivity (>99% ee), creating valuable chiral building blocks. oakwoodchemical.com

| Enzyme Type | Reaction | Substrate | Product Type | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Amination & Cyclization | ω-Chloroketones | 2-Substituted Pyrrolidines | Up to 90% | >99.5% ee | chemicalbook.commedchemexpress.com |

| Ene-Reductase (ER) | Asymmetric C=C Reduction | Dimethyl citraconate | (R)-Dimethyl 2-methylsuccinate | >99% | >99% ee | oakwoodchemical.com |

Resolution of Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Although this means that a maximum of 50% of the desired enantiomer can be recovered from the initial mixture, it remains a widely used and practical method.

The most common method is chemical resolution, which involves reacting the racemate with an enantiomerically pure resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. For racemic amines, chiral acids such as tartaric acid or (S)-mandelic acid are frequently used as resolving agents to form diastereomeric salts. After separation, the desired enantiomer is recovered by removing the resolving agent. PEGylated resolving agents, such as PEGylated-(R)-mandelic acid, have been developed to facilitate the precipitation and isolation of the diastereomeric salt complex.

Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. For example, the acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines has been achieved using an ester of (R)-2-phenoxypropanoic acid. This reaction showed high selectivity, particularly for 2-methylpiperidine, with a selectivity factor (s) of 73. Chiral High-Performance Liquid Chromatography (HPLC) is also a common analytical and semi-preparative technique for separating enantiomers directly.

Total Synthesis Strategies and Convergent Routes

The total synthesis of this compound can be approached from various starting materials, often employing convergent strategies where different fragments of the molecule are synthesized separately before being joined.

A practical, large-scale synthesis has been developed starting from N-methyl-2-pyrrolidone (NMP). ambeed.com The strategy involves creating a key precursor, methyl (Z)-(1-methyl-2-pyrrolidinylidene)acetate, through a chlorination and subsequent reaction with Meldrum's acid. ambeed.com This intermediate can then be converted to the target molecule through several pathways. One route involves a two-step reduction: first, the C=C double bond is hydrogenated using a Pd/C catalyst, and then the ester group is reduced to the primary alcohol using a metal borohydride (B1222165) like NaBH₄. ambeed.com Crucially, an alternative route allows for an enantioselective synthesis where the ester is first reduced to an allylic alcohol. This alcohol can then undergo an enantioselective hydrogenation using a chiral catalyst to afford the desired (R)-enantiomer of 1-methyl-2-(2-hydroxyethyl)pyrrolidine. ambeed.com

Another established strategy begins with a chiral starting material from the "chiral pool," such as (S)-prolinol ((S)-2-pyrrolidinemethanol). chemicalbook.com A multi-step sequence involving protection of the nitrogen, conversion of the alcohol to a good leaving group (e.g., mesylate), and subsequent displacement can be envisioned to extend the carbon chain and ultimately yield the target molecule after N-methylation.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses two primary sites for chemical modification: the primary hydroxyl group and the tertiary amine. This dual functionality allows for a wide range of derivatizations to produce compounds with diverse properties and applications, such as novel organocatalysts.

The primary alcohol can readily undergo standard transformations:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.

Etherification: Conversion into ethers via Williamson ether synthesis or other methods.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.

The tertiary amine of the pyrrolidine ring can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. Furthermore, the pyrrolidine ring itself can be functionalized. For example, asymmetric lithiation of N-Boc pyrrolidine, mediated by a chiral ligand like sparteine, allows for the introduction of substituents at the C2 position, as demonstrated in the synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines.

Synthesis of Novel Analogs and Prodrugs

The synthesis of novel analogs and prodrugs of this compound is aimed at modulating its physicochemical properties, and pharmacokinetic profile. Key strategies include the formation of N-oxides and the esterification of the hydroxyl group to create bioreversible prodrugs.

N-Oxide Analogs

The oxidation of the tertiary amine in this compound to its corresponding N-oxide introduces a polar functional group that can alter its biological activity and metabolic fate. The stereochemical outcome of this oxidation is of significant interest. Research on the diastereoselective oxidation of related proline derivatives suggests that the oxidation of the nitrogen atom can be influenced by the existing stereocenter at C2.

The synthesis of the N-oxide of this compound can be achieved using various oxidizing agents. Common reagents for the N-oxidation of tertiary amines include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). The diastereoselectivity of the oxidation is dependent on the reagent and reaction conditions. For instance, in related systems, the use of m-CPBA has been shown to provide good diastereoselectivity in the oxidation of N-substituted proline derivatives. The directing effect of the C2 substituent is a key factor in determining the facial selectivity of the oxidation.

Table 1: Proposed Synthesis of N-Oxide Analog of this compound

| Reactant | Reagent | Product | Potential Diastereomeric Ratio |

| This compound | m-CPBA | (R)-2-(1-methyl-1-oxido-pyrrolidin-2-yl)ethanol | High (favoring one diastereomer) |

| This compound | Hydrogen Peroxide | (R)-2-(1-methyl-1-oxido-pyrrolidin-2-yl)ethanol | Variable |

The diastereomeric ratio is a prediction based on analogous reactions and would require experimental verification.

Ester Prodrugs

Ester prodrugs are a common strategy to enhance the lipophilicity and membrane permeability of polar drugs containing hydroxyl or carboxyl groups. researchgate.netresearchgate.netnih.gov The hydroxyl group of this compound can be esterified with various carboxylic acids to yield prodrugs that can be hydrolyzed in vivo by esterases to release the active parent compound. researchgate.netresearchgate.net

Table 2: Proposed Synthesis of Ester Prodrugs of this compound

| Carboxylic Acid Derivative | Coupling Method | Prodrug Product | Expected Hydrolysis Rate |

| Acetyl Chloride | Base-catalyzed acylation | (R)-2-(1-methylpyrrolidin-2-yl)ethyl acetate | Fast |

| Pivaloyl Chloride | Base-catalyzed acylation | (R)-2-(1-methylpyrrolidin-2-yl)ethyl pivalate | Slow |

| Benzoic Acid | DCC coupling | (R)-2-(1-methylpyrrolidin-2-yl)ethyl benzoate | Moderate |

The expected hydrolysis rates are relative and depend on the specific enzymatic environment.

Recent advancements in enzymatic synthesis have also demonstrated the use of lipases for the enantioselective esterification of racemic alcohols, which could be a valuable tool for the synthesis of specific stereoisomers of ester prodrugs. unife.it

Stereoselective Modification at Chiral Centers

The presence of a chiral center at the C2 position of the pyrrolidine ring offers an opportunity for further stereoselective modifications, leading to the synthesis of novel analogs with potentially distinct pharmacological profiles.

Diastereoselective Alkylation

The stereoselective alkylation of pyrrolidine derivatives can be a powerful tool for introducing new substituents with control over the stereochemistry. While direct C-alkylation of the pyrrolidine ring of this compound is challenging, modifications can be achieved through multi-step sequences involving the corresponding pyrrolidinone. For instance, the oxidation of the starting alcohol to a ketone, followed by the formation of a chiral enolate and subsequent diastereoselective alkylation, can introduce a substituent at the C3 position. The stereochemical outcome of the alkylation is often directed by the existing chiral center at C2.

Alternatively, stereoselective synthesis of substituted pyrrolidine derivatives can be achieved through 1,3-dipolar cycloaddition reactions between chiral nitrones and N-substituted maleimides, which has been shown to produce enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov This methodology could be adapted to create complex analogs of this compound.

Table 3: Proposed Stereoselective Alkylation Strategy

| Intermediate | Reaction | Alkylating Agent | Product | Expected Diastereoselectivity |

| (R)-1-methyl-2-(2-oxoethyl)pyrrolidine | Chiral Enolate Formation and Alkylation | Methyl Iodide | (2R,3R)- or (2R,3S)-1-methyl-2-(2-oxopropyl)pyrrolidine | High (dependent on reaction conditions) |

This is a proposed synthetic route requiring experimental validation.

The development of these advanced synthetic methodologies is essential for the exploration of the chemical space around this compound, paving the way for the discovery of new therapeutic agents with improved properties.

Spectroscopic and Advanced Analytical Characterization of R 2 1 Methylpyrrolidin 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional (1D) NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in unique chemical environments.

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-2-(1-methylpyrrolidin-2-yl)ethanol is predicted to show distinct signals for each proton environment. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, with nearby electronegative atoms like oxygen and nitrogen causing a downfield shift to a higher ppm value. The integration of each peak corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

Based on the structure, the following table outlines the predicted ¹H NMR spectral assignments in a typical solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H in OH | 1.5-4.0 | Broad Singlet | 1H |

| H on C2 (pyrrolidine ring) | 2.9-3.2 | Multiplet | 1H |

| H on C5 (pyrrolidine ring, axial/equatorial) | 2.2-2.4 / 2.9-3.1 | Multiplets | 2H |

| H in CH₂ (ethanol side-chain) | 3.6-3.8 | Multiplet | 2H |

| H in CH₂ (ethanol side-chain, attached to C2) | 1.6-1.9 | Multiplet | 2H |

| H in CH₃ (N-methyl group) | 2.3-2.5 | Singlet | 3H |

| H on C3 & C4 (pyrrolidine ring) | 1.6-2.0 | Multiplets | 4H |

These are predicted values based on general NMR principles and data for similar structures. The exact chemical shifts and multiplicities can vary with solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the carbon's electronic environment. Data obtained from spectral databases for the closely related 1-Methyl-2-pyrrolidine ethanol (B145695) provides a reliable basis for assignments.

| Carbon Assignment | Reported Chemical Shift (δ, ppm) in CDCl₃ |

| C2 (pyrrolidine ring) | 67.8 |

| C5 (pyrrolidine ring) | 57.1 |

| CH₂ (ethanol side-chain, attached to OH) | 59.9 |

| N-CH₃ | 41.9 |

| CH₂ (ethanol side-chain, attached to C2) | 36.9 |

| C3 (pyrrolidine ring) | 29.1 |

| C4 (pyrrolidine ring) | 21.9 |

Data sourced from SpectraBase for 1-Methyl-2-pyrrolidine ethanol (CAS 67004-64-2).

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments provide correlational data that helps establish the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would be expected to show cross-peaks connecting:

The C2 proton with the adjacent protons on C3 and the attached CH₂ group of the ethanol side-chain.

The protons of the two CH₂ groups in the ethanol side-chain.

Adjacent protons within the pyrrolidine (B122466) ring (e.g., C3-H with C4-H, and C4-H with C5-H).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For instance, the singlet signal around 2.3-2.5 ppm would show a cross-peak to the carbon signal at 41.9 ppm, confirming its assignment as the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

The protons of the N-methyl group to carbons C2 and C5 of the pyrrolidine ring.

The protons of the ethanol side-chain to C2 of the ring.

The C2 proton to C3, C4, and the carbons of the ethanol side-chain.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the key expected absorptions are detailed below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity/Appearance |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C-O Stretch (Primary Alcohol) | 1050-1085 | Strong |

| C-N Stretch (Tertiary Amine) | 1000-1250 | Medium-Weak |

The broadness of the O-H stretching band is a classic diagnostic feature resulting from hydrogen bonding between molecules. masterorganicchemistry.com The C-H stretching region confirms the aliphatic nature of the compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While polar bonds like C=O and O-H give strong FTIR signals, non-polar, symmetric bonds often produce strong Raman signals.

For this compound, the Raman spectrum would be expected to clearly show vibrations of the carbon skeleton.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| CH₂ Bend/Scissor | 1440-1480 | Medium |

| C-C Stretch (Ring & Chain) | 800-1200 | Medium-Strong |

| C-N Stretch | 1000-1250 | Medium |

The Raman spectrum would be particularly useful for analyzing the conformation and symmetry of the pyrrolidine ring and the attached alkyl chain. berkeley.edu

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (molecular weight 129.20 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 129. Under positive ionization conditions, a protonated molecule ([M+H]⁺) at m/z 130 is also expected. uni.lu

The fragmentation pattern is highly predictable for this structure. The presence of the tertiary amine and the alcohol functional group dictates the primary cleavage pathways, which often involve alpha-cleavage (cleavage of the bond adjacent to the heteroatom).

Predicted Fragmentation Pattern:

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 112 | [C₇H₁₄N]⁺ | Loss of OH radical followed by H (loss of H₂O) |

| 98 | [C₆H₁₂N]⁺ | Loss of the CH₂OH group |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at C2, forming the stable 1-methylpyrrolidiniumyl cation. This is often the base peak. |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the pyrrolidine ring |

| 57 | [C₃H₇N]⁺ | Further fragmentation of the pyrrolidine ring |

The most characteristic fragment is expected at m/z 84, resulting from the cleavage of the bond between the pyrrolidine ring and the ethanol side-chain, which is a highly favored pathway for N-substituted pyrrolidines.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing precise mass measurements that confirm its elemental composition. nih.govoakwoodchemical.com The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass, offering a high degree of confidence in the molecular formula assignment. uoa.gr For this compound (C7H15NO), the expected monoisotopic mass is 129.115364 Da. HRMS analysis would verify this mass with a high degree of precision, typically within a few parts per million (ppm).

A key fragmentation pathway for N-methylpyrrolidine derivatives involves the cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, the most likely fragmentation would be the loss of the ethanol side chain, generating a fragment corresponding to the N-methylpyrrolidin-2-yl-methyl cation. Another significant fragmentation would be the loss of a water molecule from the parent ion, a common fragmentation for alcohols.

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Exact Mass (m/z) |

| [M+H]+ | C7H16NO+ | 130.1226 |

| [M-H2O]+ | C7H13N+ | 111.1048 |

| [M-C2H4O]+ | C5H11N+ | 85.0891 |

This table is based on general fragmentation principles for similar compounds and not on experimentally reported data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules. gcms.cz This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. mdpi.com

For this compound, obtaining a suitable single crystal would enable the unambiguous assignment of the (R) configuration at the chiral center. The analysis of the crystallographic data would also reveal the preferred conformation of the pyrrolidine ring and the orientation of the ethanol substituent in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to numerous derivatives of pyrrolidine and other chiral alcohols. For instance, in the study of variously substituted diethyl (pyrrolidin-2-yl)phosphonates, X-ray crystallography was used to unequivocally characterize the stereochemistry of the newly formed chiral centers. mdpi.com This highlights the power of the technique in providing definitive stereochemical assignments for complex chiral molecules.

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is critical in the synthesis and application of chiral compounds. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for this purpose.

Chiral HPLC is a powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly versatile and widely used. nih.gov

For the analysis of this compound, a typical approach would involve screening several chiral columns and mobile phase compositions to achieve baseline separation of the (R) and (S) enantiomers. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

Table 2: Exemplary Chiral HPLC Conditions for the Separation of Chiral Amines and Alcohols

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Class |

| Chiralpak AD-H | n-Hexane/Ethanol/Diethylamine (80:20:0.1) | 1.0 | UV (220 nm) | Chiral Amines |

| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 0.5 | UV (254 nm) | Chiral Alcohols |

| Lux Cellulose-2 | Methanol/0.1% Formic Acid (95:5) | 0.8 | UV (210 nm) | Chiral Alcohols |

This table presents typical conditions used for the separation of compounds similar in structure to this compound and is for illustrative purposes.

Chiral Gas Chromatography (GC) is another effective technique for the separation of volatile enantiomers. gcms.cz Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in capillary GC columns for the separation of a wide range of chiral compounds. gcms.cz

For the analysis of this compound, derivatization may be necessary to increase its volatility and improve chromatographic performance. For example, the hydroxyl group can be acylated to form an ester. The separation of the enantiomers would then be achieved on a chiral GC column. The method would be validated for linearity, accuracy, and precision to ensure reliable determination of the enantiomeric excess.

Table 3: Illustrative Chiral GC Conditions for the Analysis of Chiral Compounds

| Column | Carrier Gas | Oven Program | Detector | Analyte Class |

| Rt-βDEXsm | Helium | 60°C (2 min), then 5°C/min to 200°C | FID | Chiral Alcohols/Amines |

| Chirasil-Val | Hydrogen | 50°C (1 min), then 10°C/min to 180°C | MS | Chiral Amino Alcohols |

| Cyclodex-B | Nitrogen | 70°C, then 2°C/min to 190°C | FID | Chiral Pyrrolidine Derivatives |

This table provides examples of conditions used for the chiral GC separation of related compounds and serves as a general guide.

Lack of Specific Research Data for this compound Prevents Detailed Pharmacological Analysis

A comprehensive review of available scientific literature and pharmacological databases reveals a significant scarcity of specific research data on the biological and pharmacological properties of the chemical compound this compound. Despite extensive searches for its receptor binding profiles, functional activities, and structure-activity relationships, there is insufficient publicly accessible information to construct a detailed and scientifically accurate article as requested.

The investigation sought to elaborate on the compound's interactions with key neurological targets, including nicotinic acetylcholine (B1216132) receptors, dopamine (B1211576) receptors, histamine (B1213489) receptors, and serotonin (B10506) transporters. However, the search did not yield specific binding affinity data (such as Kᵢ values), or functional assay results (like EC₅₀ or IC₅₀ values) that would be necessary to characterize its potential as an agonist or antagonist at these sites.

While the broader class of pyrrolidine derivatives has been the subject of extensive research, leading to the development of various neurologically active agents, the specific pharmacological profile of this compound remains largely unpublished in the scientific domain. Structure-activity relationship (SAR) studies on related compounds provide some context on how modifications to the pyrrolidine ring and its substituents can influence receptor affinity and functional activity. For instance, research on N-substituted pyrrolidine analogs has demonstrated that the nature of the substituent on the nitrogen atom and the stereochemistry of the pyrrolidine ring are critical determinants for affinity at nicotinic acetylcholine and dopamine receptors. However, without direct experimental data on this compound, any discussion of its specific pharmacological actions would be speculative.

Similarly, information regarding its modulatory effects on cholinergic and dopaminergic neurotransmitter systems through in vitro and in vivo functional assays is not available in the reviewed literature.

Due to the absence of this critical data, it is not possible to generate a thorough and informative article that adheres to the specified detailed outline concerning the biological and pharmacological investigations of this compound. Further empirical research and publication of findings are required to elucidate the specific pharmacological characteristics of this compound.

Computational and Theoretical Studies in Support of R 2 1 Methylpyrrolidin 2 Yl Ethanol Research

Molecular Docking and Ligand-Protein Interactions Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that approximates the free energy of binding.

While specific molecular docking studies for (R)-2-(1-methylpyrrolidin-2-yl)ethanol were not found, research on other pyrrolidine (B122466) derivatives highlights the utility of this approach. For instance, docking studies on a series of pyrrolidine derivatives as potential inhibitors of influenza neuraminidase identified key amino acid residues (Trp178, Arg371, and Tyr406) in the active site that are critical for binding. The analysis revealed that hydrogen bonds and electrostatic interactions were the primary forces governing the ligand-protein interactions. Similarly, in a study of pyrrolidine-based inhibitors of HIV protease, molecular modeling concepts were used to design inhibitors where the pyrrolidine moiety was intended to interact with the catalytic aspartic acid residues. Subsequent crystal structures confirmed that the pyrrolidine ring bound as anticipated, validating the predictive power of the docking models.

In another study on pyrrolidine pentamine derivatives, molecular docking was used to calculate the binding free energy (ΔG) for compounds inhibiting the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib]. A significant correlation was found between the calculated docking scores and the experimentally determined inhibitory activity, demonstrating the predictive power of the model for guiding the optimization of inhibitors.

Table 1: Correlation of Docking Scores and Biological Activity for Pyrrolidine Derivatives

| Compound Type | Target Protein | Computational Finding | Experimental Correlation |

|---|---|---|---|

| Pyrrolidine Derivatives | Influenza Neuraminidase | Identified key residues Trp178, Arg371, Tyr406. Binding dominated by H-bonds and electrostatics. | Significant correlation between binding affinity scores and experimental pIC50 values. |

| Pyrrolidinedimethylene diamines | HIV Protease | Designed to place pyrrolidine ring near catalytic aspartates Asp25 and 25'. | Crystal structure confirmed the predicted binding mode of the pyrrolidine core. |

| Pyrrolidine-based Mcl-1 Inhibitors | Myeloid cell leukemia-1 (Mcl-1) | Docking revealed key interactions within the protein binding pocket. | Results supported by molecular dynamics simulations and binding free energy estimations. |

These examples underscore how molecular docking can elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex, providing a rational basis for designing more potent and selective molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods can determine electron distribution, molecular orbital energies (like the HOMO and LUMO), and the transition states of chemical reactions. This information is invaluable for understanding a molecule's reactivity, stability, and spectroscopic properties.

Table 2: Calculated Kinetic Parameters for the Reaction of NMP and CS2 via DFT

| Parameter | Pathway 1 | Pathway 2 |

|---|---|---|

| Activation Energy at 298 K (kJ·mol⁻¹) | 604.740 | 598.101 |

| Activation Energy at 500 K (kJ·mol⁻¹) | 607.665 | 601.055 |

| Rate Constant at 298 K (m³·mol⁻¹·s⁻¹) | 1.90 x 10⁻¹⁰⁵ | 3.81 x 10⁻¹⁰⁴ |

| Rate Constant at 500 K (m³·mol⁻¹·s⁻¹) | 4.33 x 10⁻⁶⁶ | 4.70 x 10⁻⁶⁰ |

For this compound, DFT calculations could be used to determine the partial atomic charges on the nitrogen and oxygen atoms, predict the molecule's dipole moment, and analyze the energies of its frontier molecular orbitals (HOMO and LUMO). This would provide insight into its nucleophilic/electrophilic character and its potential to participate in hydrogen bonding, which are key determinants of its chemical behavior and biological interactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its function. For flexible molecules like this compound, which contains a non-planar pyrrolidine ring and a rotatable ethanol (B145695) side chain, multiple low-energy conformations can exist. Conformational analysis aims to identify these stable structures and understand the energy barriers between them.

The pyrrolidine ring itself is not flat and can adopt various "puckered" conformations, often described as envelope or twist forms. The specific pucker and the orientation of substituents (axial vs. equatorial) can significantly influence how the molecule interacts with its environment. Computational studies on pyrrolidine enamines have shown that accurately determining the relative stability of different conformers requires high-level electronic structure methods, as the energy differences can be very small.

Molecular dynamics (MD) simulations extend this analysis by modeling the atomic motions of a molecule over time. By simulating the molecule in a realistic environment (e.g., in water), MD can reveal how the molecule moves, flexes, and changes its conformation. This is particularly important for understanding how a ligand might adapt its shape to fit into a protein's binding site. For example, MD simulations on peptides containing proline (which has a pyrrolidine ring) have shown that the ring's conformational preferences are crucial for stabilizing specific secondary structures like β-turns, which are important for protein recognition. These simulations can also be used to calculate the free energy of binding, providing a more rigorous prediction of binding affinity than docking alone.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. The pyrrolidine scaffold is a common feature in many pharmacologically active compounds, making it a frequent subject of QSAR studies.

To build a QSAR model, a set of molecules with known activities is used. For each molecule, a large number of "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges). Statistical methods, like multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates a subset of these descriptors with the observed biological activity.

For example, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified descriptors related to the principal component regression (PCR) and a 3D topological descriptor (JGI4) as being critical for their antiarrhythmic activity. In another study on pyrrolidine derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors, the final QSAR model showed that steric and hydrophobic interactions were key determinants of inhibitory activity.

Table 3: Example Descriptors Used in QSAR Models for Pyrrolidine-Containing Compounds

| QSAR Study Subject | Descriptor Type | Examples of Important Descriptors | Reference |

|---|---|---|---|

| Pyrrolidin-2-one derivatives (Antiarrhythmic) | Quantum-chemical & Topological | PCR (Principal Component Regression), JGI4 (3D topological descriptor) | |

| Pyrrolidine derivatives (Neuraminidase Inhibitors) | 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrogen bond fields | |

| Cyanopyrrolidine derivatives (DPP IV Inhibitors) | kNN-MFA | Steric (S_688), Hydrophobic (H_331) | |

| Spiro[pyrrolidin-3,2-oxindoles] (MDM2-p53 Inhibitors) | 2D/3D-QSAR | CoMSIA fields (Steric, Hydrophobic, H-bond Acceptor), HQSAR fragments |

Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds. This predictive capability allows chemists to prioritize which molecules to synthesize and test, saving significant time and resources in the drug discovery process. While no specific QSAR model for this compound has been published, the techniques are readily applicable should it be studied as part of a larger series of related compounds.

Applications of R 2 1 Methylpyrrolidin 2 Yl Ethanol in Advanced Chemical Synthesis and Catalysis

As Chiral Building Blocks in Complex Molecule Synthesis

A chiral building block is a pre-existing enantiomerically pure molecule that can be incorporated into a larger structure, transferring its chirality to the final product. This strategy is fundamental in the synthesis of enantiopure complex molecules, particularly in the pharmaceutical and agrochemical industries. (R)-2-(1-methylpyrrolidin-2-yl)ethanol serves as such a building block, providing a reliable source of chirality. bldpharm.com

Precursors for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The pyrrolidine (B122466) ring system is a common motif in many biologically active compounds and pharmaceuticals. google.com Consequently, chiral pyrrolidine derivatives like this compound are valuable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). myuchem.com Its utility lies in its bifunctional nature—the hydroxyl group and the tertiary amine can be independently or concertedly modified to build more complex molecular architectures.

The synthesis of APIs often involves multi-step sequences where maintaining stereochemical integrity is crucial for biological activity. Using a chiral building block from the "chiral pool" simplifies this process, avoiding the need for challenging asymmetric steps or costly chiral resolutions later in the synthesis. For instance, 2-methylpyrrolidine, a closely related structure, is a key starting material for synthesizing histamine (B1213489) H3 receptor ligands, which are investigated for various neurological conditions. google.com The presence of the ethanol (B145695) side chain in this compound offers an additional point for chemical modification, expanding its potential for creating diverse pharmaceutical scaffolds. oakwoodchemical.comcymitquimica.com

Synthesis of Agrochemicals and Specialty Chemicals

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical and specialty chemical sectors. myuchem.com Many modern pesticides and herbicides are chiral molecules, with often only one enantiomer possessing the desired biological activity while the other may be inactive or even detrimental. The incorporation of this chiral building block can lead to the development of more effective and environmentally benign agrochemicals.

In the realm of specialty chemicals, this compound can be used in the production of fine chemicals where specific stereoisomers are required, such as in materials science or as components in more complex chiral catalysts. myuchem.com

As Chiral Ligands or Catalysts in Asymmetric Reactions

Perhaps the most significant application of this compound is in the field of asymmetric catalysis. Its structure is ideal for acting as a chiral ligand that coordinates to a metal center or as a direct organocatalyst. The nitrogen and oxygen atoms can chelate to a metal ion, creating a rigid and well-defined chiral environment that forces a reaction to proceed with a specific stereochemical outcome. nih.gov

Enantioselective Additions (e.g., Organometallic Reagents to Aldehydes)

The enantioselective addition of organometallic reagents (such as organozinc or Grignard reagents) to the carbonyl group of aldehydes is a powerful method for forming carbon-carbon bonds and creating chiral secondary alcohols. elsevierpure.com This transformation, however, typically produces a racemic mixture in the absence of a chiral influence.

Chiral amino alcohols like this compound are highly effective as catalysts or ligands in these reactions. mdpi.com The ligand first reacts with the organometallic reagent (e.g., diethylzinc) to form a chiral complex. This complex then coordinates the aldehyde, positioning it in a way that one of its two faces is preferentially shielded. The subsequent nucleophilic attack by the alkyl group occurs on the more accessible face, leading to the formation of one enantiomer of the alcohol product in excess. The development of highly enantioselective addition reactions of dialkylzincs to aldehydes was a milestone in asymmetric catalysis. elsevierpure.comnih.gov Research has shown that even small amounts of chiral 2-amino-1-alcohols can effectively catalyze the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com

For example, in reactions involving the addition of diethylzinc to various aldehydes, the choice of a chiral ligand is paramount for achieving high enantioselectivity. While data for this compound itself is specific, the performance of analogous chiral amino alcohols demonstrates the principle. Structurally similar ligands have been shown to yield products with excellent enantiomeric excess (ee). mdpi.comorganic-chemistry.org

Table 1: Representative Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral Amino Alcohol Ligand Note: This table is illustrative of results obtained with chiral amino alcohol ligands in this class of reaction.

| Entry | Aldehyde | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | Chiral Amino Alcohol / Ti(OiPr)4 | High | >90% |

| 2 | o-Methylbenzaldehyde | Chiral Amino Alcohol / Ti(OiPr)4 | Good | 92% mdpi.com |

| 3 | m-Methylbenzaldehyde | Chiral Amino Alcohol / Ti(OiPr)4 | Good | 96% mdpi.com |

| 4 | Cyclohexanecarboxaldehyde | Chiral Amino Alcohol / Ti(OiPr)4 | Moderate | ~85% |

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions are critical for the synthesis of cyclic natural products and pharmaceuticals. Chiral ligands play a crucial role in controlling the stereochemistry of newly formed rings. This compound can serve as a ligand in metal-catalyzed intramolecular reactions, such as the cyclization of a linear precursor to form a chiral cyclic molecule.

A prominent example of this strategy is the total synthesis of (R)-(-)-Muscone, where a key step involves an intramolecular asymmetric addition of a vinylzinc moiety to an aldehyde. wikipedia.org This reaction, which forms the macrocyclic ring, is controlled by a chiral amino alcohol ligand, (-)-3-exo-(dimethylamino)isoborneol (DAIB), which is structurally and functionally related to this compound. wikipedia.org The ligand chelates to the zinc, creating a chiral pocket that directs the cyclization to form the desired enantiomer of the final product. wikipedia.org Similarly, methods for synthesizing chiral 5-methylpyrrolidin-2-one (B85660) often involve an intramolecular cyclization as the final, stereochemistry-defining step. mdpi.com

Role in Organocatalysis and Metal-Catalyzed Asymmetric Transformations

The utility of this compound extends to a broad range of asymmetric transformations, encompassing both organocatalysis and other metal-catalyzed reactions.

Metal-Catalyzed Transformations: Beyond zinc, this chiral amino alcohol can act as a ligand for a variety of transition metals, including titanium, rhodium, ruthenium, and palladium. mdpi.comorganic-chemistry.orgmdpi.com In these complexes, it can facilitate a wide array of reactions such as asymmetric hydrogenations, cyclopropanations, and various coupling reactions. The specific pairing of the ligand with a metal ion is essential for the catalytic activity and effectiveness of the complex in asymmetric synthesis. nih.gov For example, ruthenium-catalyzed asymmetric reductive amination of levulinic acid using a chiral phosphine (B1218219) ligand yields chiral 5-methylpyrrolidin-2-one with high enantioselectivity. mdpi.com

Organocatalysis: Organocatalysis is a subfield of catalysis that uses small organic molecules, rather than metal complexes, to accelerate chemical reactions. The pyrrolidine scaffold, particularly derived from the amino acid proline, is a cornerstone of organocatalysis. mdpi.com this compound contains the key structural elements for an effective organocatalyst. The tertiary amine can act as a Lewis base, while the hydroxyl group can act as a hydrogen-bond donor. This bifunctional nature allows it to activate both the nucleophile and the electrophile in reactions like aldol (B89426) or Michael additions. mdpi.com For example, prolinamides derived from chiral diamines have been shown to be effective bifunctional organocatalysts in solvent-free aldol reactions. mdpi.com Chiral phosphoric acids, another major class of organocatalysts, are highly effective in enantioselective additions to C=O and C=N bonds, highlighting the power of chiral Brønsted acids in catalysis. rsc.org

Preclinical Research Methodologies and Translational Prospects

In Vitro Pharmacokinetics (PK) Models and Assays

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo. bioduro.com These assays provide crucial data on a molecule's potential for oral bioavailability, its distribution in the body, its metabolic fate, and its routes of elimination. bioduro.comresearchgate.net

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment Methodologies

A standard battery of in vitro ADME assays would be employed to characterize (R)-2-(1-methylpyrrolidin-2-yl)ethanol. These tests help to identify potential liabilities early in development, allowing for structural modifications to optimize pharmacokinetic properties. sygnaturediscovery.com

Key ADME parameters and the methodologies to assess them include:

Solubility: The aqueous solubility of a compound is a critical determinant of its absorption. Thermodynamic and kinetic solubility assays are performed in various aqueous buffers to ascertain this property.

Permeability: The ability of a compound to cross biological membranes is assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays such as the Caco-2 permeability assay. bioduro.comnih.gov The Caco-2 assay, using a monolayer of human colon adenocarcinoma cells, can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). bioduro.com

Plasma Protein Binding: The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its free concentration and, consequently, its efficacy and clearance. sygnaturediscovery.com The rapid equilibrium dialysis (RED) method is a common technique to determine the percentage of plasma protein binding. sygnaturediscovery.com

Lipophilicity: This property, often expressed as logP or logD, affects a compound's absorption, distribution, and metabolism. nih.gov It is typically determined using methods like the shake-flask method or calculated using computational models.

Metabolic Stability and Metabolite Identification Studies

Understanding the metabolic stability of this compound is crucial for predicting its half-life and potential for drug-drug interactions.

Metabolic Stability Assays: These assays are typically conducted using liver microsomes, hepatocytes, or S9 fractions from various species, including human, rat, and mouse. researchgate.netresearchgate.net The compound is incubated with these subcellular fractions or cells, and the rate of its disappearance over time is measured by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net For N-methylated compounds, N-demethylation can be a significant metabolic pathway. nih.gov

Metabolite Identification: Identifying the major metabolites of this compound is essential for understanding its clearance pathways and assessing the potential for formation of active or toxic metabolites. These studies typically involve incubating the compound with liver microsomes or hepatocytes followed by analysis with high-resolution mass spectrometry to elucidate the structures of the metabolites. nih.gov For pyrrolizidine (B1209537) alkaloids, which share a structural core, common metabolic pathways include N-oxidation and hydrolysis. nih.govnih.gov

Below is an illustrative data table for the in vitro metabolic stability of a hypothetical pyrrolidine (B122466) derivative.

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |

| In Vitro Half-life (t½, min) | 45 | 28 | 18 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 24.8 | 38.5 |

In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD) Study Designs

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.

Pharmacokinetic (PK) Studies: These studies are typically performed in rodent species (e.g., rats, mice) and a non-rodent species (e.g., dogs, non-human primates). A single dose of this compound would be administered via different routes (e.g., intravenous, oral), and blood samples would be collected at various time points. researchgate.net Plasma concentrations of the parent compound and major metabolites are then quantified using LC-MS/MS. Key PK parameters calculated from these data include:

Clearance (CL)

Volume of distribution (Vd)

Half-life (t½)

Area under the concentration-time curve (AUC)

Bioavailability (F%)

Pharmacodynamic (PD) Studies: PD studies aim to relate the concentration of the drug at the site of action to its pharmacological effect. The design of these studies is highly dependent on the therapeutic target of this compound. For instance, if it were being investigated for anti-inflammatory effects, a carrageenan-induced paw edema model in rats could be used to assess its efficacy in relation to its plasma concentration. nih.gov

The following table illustrates a hypothetical in vivo pharmacokinetic profile for an experimental compound.

| Parameter | Intravenous (IV) | Oral (PO) |

| Clearance (CL, mL/min/kg) | 15 | - |

| Volume of Distribution (Vd, L/kg) | 2.5 | - |

| Half-life (t½, h) | 2.0 | 2.8 |

| AUC (ng*h/mL) | 1200 | 840 |

| Bioavailability (F%) | - | 70 |

Early Toxicology and Safety Assessment Strategies (Methodological Focus)

Early assessment of potential toxicity is critical to de-risk a drug candidate.

In Vitro Cytotoxicity and Genotoxicity Assays

Cytotoxicity Assays: These assays determine the concentration at which a compound causes cell death. A common method is the MTT assay, which measures the metabolic activity of cells and can be performed on various cell lines, including cancer cell lines like HCT116 or non-cancerous cell lines like human small airway epithelial cells (HAEC1-KT), to determine the IC50 (the concentration that inhibits 50% of cell growth). researchgate.netresearchgate.net For some pyrrolidine derivatives, cytotoxic effects have been observed through mechanisms like cell cycle arrest and apoptosis induction. researchgate.netnih.gov

Genotoxicity Assays: A standard battery of genotoxicity tests is required to assess the potential of a compound to damage genetic material. These typically include:

Ames Test (Bacterial Reverse Mutation Assay): This test uses different strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. nih.gov

In Vitro Mammalian Cell Gene Mutation Test: Assays like the mouse lymphoma assay (MLA) or the HPRT assay in CHO or other mammalian cells are used.

In Vitro Chromosomal Aberration Test: This test evaluates the potential of a compound to induce structural and numerical chromosomal damage in mammalian cells. nih.gov For some pyrrolizidine alkaloids, genotoxic effects have been linked to the formation of DNA adducts. nih.gov

An example of a data table for in vitro cytotoxicity is provided below.

| Cell Line | Assay | Endpoint | Result (IC50, µM) |

| HCT116 (Human Colon Carcinoma) | MTT | Cell Viability | > 100 |

| HepG2 (Human Liver Carcinoma) | MTT | Cell Viability | > 100 |

| Primary Human Hepatocytes | ATP-lite | Cell Viability | > 100 |

Acute and Subchronic Toxicity Study Designs

Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to animals, typically rodents, to determine the immediate toxic effects and the maximum tolerated dose (MTD). fda.gov Animals are observed for a period, often 14 days, for clinical signs of toxicity and mortality. fda.gov

Subchronic Toxicity Studies: These studies involve repeated administration of the compound over a longer period, typically 28 or 90 days, in at least two species (one rodent, one non-rodent). Three dose levels (low, medium, and high) and a control group are typically used. creative-biolabs.com The objectives are to identify target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and guide dose selection for chronic toxicity studies. creative-biolabs.com A comprehensive range of parameters are monitored, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues. creative-biolabs.com

Drug Discovery and Development Strategies Utilizing this compound Scaffolds

The pyrrolidine ring system is a prevalent motif in many biologically active molecules and approved drugs. The this compound scaffold, in particular, has been a key building block in the development of ligands targeting cholinergic receptors, which are implicated in a range of neurological and physiological processes.

Lead Identification and Optimization Approaches

The process of identifying and optimizing lead compounds from the this compound scaffold involves a multi-faceted approach that combines chemical synthesis, in vitro screening, and computational modeling. The primary focus has been on modulating the activity of muscarinic and nicotinic acetylcholine (B1216132) receptors, which are crucial for cognitive function, memory, and attention.

Initial lead compounds are often identified through high-throughput screening of compound libraries or by rational design based on the structure of the endogenous ligand, acetylcholine. The this compound scaffold provides a rigid framework that orients key pharmacophoric elements in a spatially defined manner, facilitating interaction with the receptor's binding site.

Optimization of these initial hits involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are instrumental in this phase, guiding the chemical synthesis of new analogs. For instance, modifications to the ethanol (B145695) side chain or the N-methyl group of the pyrrolidine ring can significantly impact binding affinity and functional activity.

Bioisosteric replacement is another key strategy employed to fine-tune the properties of lead compounds. This involves substituting certain atoms or functional groups with others that have similar physical or chemical properties to improve metabolic stability, reduce toxicity, or alter receptor subtype selectivity.

The following interactive data table summarizes representative SAR data for a series of compounds based on a pyrrolidine scaffold, highlighting the impact of structural modifications on binding affinity for muscarinic M1 receptors.

| Compound ID | R1 Group | R2 Group | M1 Receptor Binding Affinity (Ki, nM) |

| 1 | Methyl | Hydroxyl | 150 |

| 2 | Ethyl | Hydroxyl | 125 |

| 3 | Methyl | Methoxy | 210 |

| 4 | Methyl | Phenyl | 85 |

| 5 | Ethyl | Phenyl | 70 |

This table is a representative example compiled from various sources and is intended for illustrative purposes.

Translational Research Methodologies

Translating promising preclinical findings for compounds derived from the this compound scaffold into clinical applications requires a robust set of translational research methodologies. These methods aim to bridge the gap between laboratory research and human studies by providing evidence of target engagement and potential therapeutic efficacy in relevant disease models.

Preclinical Models: Animal models of neurological disorders, such as Alzheimer's disease, are crucial for evaluating the in vivo effects of novel compounds. For instance, transgenic mouse models that overexpress amyloid-beta precursor protein are used to assess the ability of M1 muscarinic agonists to improve cognitive deficits and reduce neuropathological hallmarks. nih.gov Behavioral tests, such as the Morris water maze and novel object recognition, are employed to measure improvements in learning and memory.

Biomarkers and In Vivo Imaging: The development of translational biomarkers is essential for monitoring target engagement and the downstream effects of drug candidates in both preclinical models and human subjects. Positron Emission Tomography (PET) imaging has emerged as a powerful tool in this regard. nih.govnih.gov The development of selective PET radiotracers for muscarinic M1 receptors, such as ¹¹C-LSN3172176, allows for the in vivo visualization and quantification of receptor occupancy by a drug candidate. nih.gov This provides direct evidence that the drug is reaching its intended target in the brain and can help to establish a dose-response relationship. youtube.com

Furthermore, functional neuroimaging techniques, such as functional magnetic resonance imaging (fMRI), can be used to assess changes in brain activity in response to drug administration, providing insights into the compound's mechanism of action. nih.gov Fluid biomarkers, such as levels of specific proteins or metabolites in cerebrospinal fluid or blood, can also be used to track disease progression and the therapeutic response to treatment.

The integration of these translational research methodologies is critical for de-risking the clinical development of drug candidates derived from the this compound scaffold and increasing the likelihood of successful translation from the laboratory to the clinic. nih.govnih.gov

Future Directions and Emerging Research Avenues for R 2 1 Methylpyrrolidin 2 Yl Ethanol

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of enantiomerically pure compounds like (R)-2-(1-methylpyrrolidin-2-yl)ethanol is a critical aspect of its utility. Future research is increasingly focused on developing synthetic routes that are not only efficient in terms of yield and stereoselectivity but also adhere to the principles of green chemistry.

Current research into the synthesis of related chiral pyrrolidines and alcohols highlights several promising future directions. Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines has been achieved with high enantiomeric excess, utilizing methods like sparteine-mediated asymmetric functionalization. mdpi.com Such strategies could be adapted for the synthesis of this compound, offering precise control over the stereochemistry.

Biocatalysis represents a particularly promising avenue for sustainable synthesis. The use of enzymes, such as ketoreductases, for the enantioselective reduction of precursor ketones to chiral alcohols is a well-established and scalable green technology. mdpi.com For instance, a practical biocatalytic process has been developed for (R)-2-methylpentanol using an evolved ketoreductase, demonstrating high volumetric productivity and cost-effectiveness. nih.gov Similar biocatalytic kinetic resolutions or asymmetric reductions could be developed for the synthesis of this compound. Furthermore, the synthesis of chiral alcohols and amino acids for pharmaceutical development often employs biocatalytic methods, underscoring their industrial relevance. researchgate.net

"Green chemistry" approaches are also gaining traction. For example, a green synthesis of N-methylpyrrolidine has been developed using water as a solvent and an inexpensive catalyst, which is more environmentally friendly than traditional methods that use toxic solvents and expensive catalysts. mazums.ac.ir The principles of this approach, such as using benign solvents and readily available catalysts, could be applied to develop more sustainable manufacturing processes for this compound. The asymmetric transformation of levulinic acid, a biomass-derived platform molecule, into chiral 5-methylpyrrolidin-2-one (B85660) derivatives also showcases the potential of using renewable feedstocks for producing valuable chiral building blocks. nih.govmdpi.com

Exploration of New Therapeutic Indications and Target Modulations

The pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds and approved drugs, suggesting a rich pharmacological potential for its derivatives. nih.gov Future research on this compound and its analogs is likely to uncover new therapeutic applications.

One of the most promising areas is in the treatment of neurodegenerative diseases. Pyrrolidine derivatives are being actively investigated for their potential to modulate targets associated with conditions like Alzheimer's, Parkinson's, and Huntington's diseases. mdpi.com For example, N-substituted pyrrolidine derivatives have been designed as multitarget compounds to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. mdpi.com The chiral nature of this compound makes it an interesting starting point for the design of selective inhibitors for enzymes implicated in neurodegeneration. mdpi.com

The development of novel anticancer agents is another significant research direction. The pyrrolidine ring is a key structural component in several approved anticancer drugs. mdpi.com Recent studies have shown that novel 2-(het)arylpyrrolidine-1-carboxamides exhibit significant in vitro activity against tumor cell lines and in vivo efficacy in animal models. mdpi.com Furthermore, fused pyrrolo[2,1-a]isoquinolines, which contain a pyrrolidine-related scaffold, have demonstrated potent cytotoxic activity and are being explored as topoisomerase inhibitors. nih.gov These findings suggest that derivatives of this compound could be designed and synthesized as potential anticancer therapeutics.

Advanced Computational Approaches for Rational Design and Prediction

Computational methods are becoming indispensable tools in modern drug discovery and materials science. For a molecule like this compound, these approaches can accelerate the design and prediction of new analogs with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique for correlating the chemical structure of compounds with their biological activity. rsc.orgnih.gov Numerous QSAR studies have been conducted on pyrrolidine derivatives to understand the structural requirements for inhibiting various therapeutic targets. For instance, 3D-QSAR studies have been performed on pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1), a key protein in cancer. sciengine.com Similarly, QSAR and virtual screening have been used to analyze the binding features of pyrrolidine derivatives to α-mannosidase, an enzyme involved in various biological processes. rsc.org Another study focused on pyrrolidine derivatives as potent inhibitors of influenza virus neuraminidase. rsc.org These studies demonstrate the utility of QSAR in guiding the design of more potent and selective inhibitors based on the pyrrolidine scaffold.

Molecular docking is another crucial computational tool that predicts the preferred orientation of a molecule when it binds to a target protein. sciengine.comrsc.org This method can provide insights into the binding mode and interactions of this compound analogs with their biological targets, aiding in the rational design of new derivatives with improved affinity and selectivity. For example, molecular docking studies have been used to investigate the interactions of pyrrolidine derivatives with the binding sites of Mcl-1 and α-mannosidase. sciengine.comrsc.org The combination of QSAR and molecular docking can be a powerful strategy for the in silico design and screening of novel therapeutic agents derived from this compound.

Integration with Materials Science and Polymer Chemistry for Functional Materials

The chirality and functional groups of this compound make it an attractive monomer or building block for the creation of novel functional materials and polymers.